6-Deoxypenciclovir

Prodrug design Aldehyde oxidase Metabolic activation

6-Deoxypenciclovir is the irreplaceable precursor for aldehyde oxidase (AO)-activated penciclovir prodrugs. Unlike penciclovir (active, non-bioavailable) or 6-deoxyacyclovir (xanthine oxidase pathway), only this 6-deoxy scaffold enables AO-dependent metabolic activation. It is also the mandated USP Famciclovir Related Compound A for impurity profiling and analytical method validation. ≥98% purity. For prodrug synthesis, SAR studies, and QC applications.

Molecular Formula C10H15N5O2
Molecular Weight 237.26 g/mol
CAS No. 104227-86-3
Cat. No. B018198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxypenciclovir
CAS104227-86-3
Synonyms2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol;  Di-desacetyl Famciclovir, BRL 42359
Molecular FormulaC10H15N5O2
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO
InChIInChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14)
InChIKeyWJOWACPJSFGNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Deoxypenciclovir (CAS 104227-86-3) Technical Baseline and Procurement Profile


6-Deoxypenciclovir (BRL 42359; 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol) is an acyclic purine analog that functions as the inactive penultimate metabolite of the antiviral prodrug famciclovir [1]. Unlike its active counterpart penciclovir—which bears a 6-oxo group—6-deoxypenciclovir lacks the 6-position oxygen atom, a structural feature that eliminates intrinsic antiviral activity [1] but establishes the compound as a critical substrate for aldehyde oxidase and a versatile intermediate for next-generation prodrug design [2]. The compound is widely utilized as Famciclovir USP Related Compound A in pharmaceutical impurity profiling and analytical reference standard applications .

Why 6-Deoxypenciclovir (CAS 104227-86-3) Cannot Be Replaced by Penciclovir, Famciclovir, or 6-Deoxyacyclovir


6-Deoxypenciclovir occupies a narrow but irreplaceable biochemical niche distinct from its closest analogs. Penciclovir itself is a potent antiviral agent but exhibits negligible oral bioavailability (F < 7%) and possesses the 6-oxo group that defines its pharmacological activity [1]. Famciclovir is an orally bioavailable diacetyl 6-deoxy prodrug that delivers high penciclovir exposure (F = 77% in humans), yet it contains labile ester moieties that preclude its use as a synthetic scaffold for novel prodrugs [2]. 6-Deoxyacyclovir, while structurally analogous (the 6-deoxy derivative of acyclovir), is activated exclusively by xanthine oxidase [3], whereas 6-deoxypenciclovir is processed by aldehyde oxidase—a divergent metabolic fate that dictates entirely different prodrug design strategies [4]. Consequently, substitution of 6-deoxypenciclovir with any of these compounds introduces either undesired antiviral activity (penciclovir), premature hydrolytic instability (famciclovir), or orthogonal enzymatic processing (6-deoxyacyclovir), rendering the compound irreplaceable for its specific research and synthetic applications.

Quantitative Differentiation of 6-Deoxypenciclovir (104227-86-3) Against Closest Analogs


Aldehyde Oxidase Substrate Specificity: Species-Dependent Metabolic Fate Versus 6-Deoxyacyclovir (Xanthine Oxidase Substrate)

6-Deoxypenciclovir is activated by aldehyde oxidase (AO), not xanthine oxidase (XO). In human, guinea pig, and rat liver cytosol, 6-deoxypenciclovir is oxidized predominantly to penciclovir via AO, with no contribution from XO [1]. This contrasts sharply with 6-deoxyacyclovir, which is a XO-activated prodrug of acyclovir and is not a substrate for AO [2]. Furthermore, in rabbit liver AO, 6-deoxypenciclovir exhibits anomalous metabolism, generating approximately equal quantities of penciclovir and 8-oxo-6-deoxypenciclovir—a species-specific divergence not observed with 6-deoxyacyclovir [1]. In AO-inactive Sprague Dawley rats (which lack hepatic AO), 6-deoxypenciclovir is only slowly converted to penciclovir by XO, whereas famciclovir is not oxidized at all in this model [1].

Prodrug design Aldehyde oxidase Metabolic activation Species differences

Oral Penciclovir Bioavailability from 6-Deoxypenciclovir Versus Penciclovir Itself in Rats

The 6-deoxy modification alone confers a measurable improvement in oral absorption of penciclovir. In rats dosed orally at 0.2 mmol/kg, the absolute oral bioavailability of penciclovir (relative to intravenous penciclovir sodium salt) was 1.5% from penciclovir itself versus 9% from 6-deoxypenciclovir (BRL 42359) [1]. This 6-fold enhancement demonstrates that the 6-deoxy substitution, even in the absence of ester prodrug moieties, substantially improves oral delivery of the parent nucleoside. Famciclovir (the diacetyl 6-deoxy derivative) achieved 41% bioavailability in the same model [1], illustrating the additive contribution of esterification.

Oral bioavailability Prodrug Pharmacokinetics 6-Deoxy modification

Synthetic Utility: High-Yield Conversion to Prodrug Intermediates Versus Direct Penciclovir Derivatization

6-Deoxypenciclovir serves as a versatile synthetic scaffold for generating mixed acyl/carbonate prodrugs with excellent yields, a capability not replicable with penciclovir due to the latter's 6-oxo group. Reaction of 6-deoxypenciclovir with trimethyl orthoacetate (1.2 equiv) and p-TsOH·H2O (0.1 equiv) in DMF, followed by aqueous quenching, yields the mono-O-acetyl derivative in 95% yield; the analogous mono-O-propionyl derivative is obtained in 92% yield [1]. Subsequent reaction with alkyl 4-nitrophenyl carbonates produces monoacyl-monocarbonate derivatives in 86–94% yields, while direct reaction of 6-deoxypenciclovir with 2.1 equiv of alkyl 4-nitrophenyl carbonate gives dicarbonate derivatives in 81–83% yields [1]. Comparable derivatization of penciclovir is precluded by the presence of the 6-oxo group, which alters reactivity and eliminates the aldehyde oxidase activation pathway essential for prodrug function.

Prodrug synthesis Orthoester protection Carbonate ester Yield optimization

Urinary Recovery of Penciclovir from Amino Acid Ester Prodrugs of 6-Deoxypenciclovir Versus Famciclovir

Amino acid ester prodrugs derived from 6-deoxypenciclovir demonstrate penciclovir urinary recovery that can rival or modestly exceed that of famciclovir. In rats, compound 4 (2-amino-9-(3-acetoxymethyl-4-isopropoxycarbonyloxybut-1-yl)purine) achieved a mean urinary recovery of penciclovir of 36% of the administered dose, compared with 31% for famciclovir under identical conditions [1]. In a separate study, 6-deoxypenciclovir O-L-valinate (13), O-L-isoleucinate (15), and O,O-di-glycinate (16) showed significantly higher urinary recovery of penciclovir than penciclovir itself, though somewhat lower than famciclovir [2]. This establishes 6-deoxypenciclovir as the essential starting material for generating amino acid prodrugs with tunable pharmacokinetic profiles.

Amino acid prodrugs Urinary recovery Bioavailability O-L-valinate

In Vivo Antiviral Efficacy of 6-Deoxypenciclovir-Derived Prodrug (Compound 4) Versus Famciclovir and Valaciclovir in HSV-1-Infected Mice

The 6-deoxypenciclovir-derived prodrug compound 4 demonstrated superior in vivo antiviral efficacy compared with famciclovir and valaciclovir in a murine HSV-1 infection model. In HSV-1-infected normal BALB/c mice, compound 4 achieved 100% survival, compared with 80% survival for famciclovir and 40% survival for valaciclovir [1]. Mean survival time was >21 days for compound 4, versus 13 ± 5.0 days for famciclovir and 13 ± 1.6 days for valaciclovir [1]. This efficacy advantage is directly attributable to the prodrug design enabled by the 6-deoxypenciclovir scaffold.

HSV-1 In vivo efficacy Survival Prodrug comparison

Regulatory Identity: 6-Deoxypenciclovir as USP Famciclovir Related Compound A

6-Deoxypenciclovir is officially designated as Famciclovir USP Related Compound A by the United States Pharmacopeia . This regulatory recognition mandates its use as an analytical reference standard for famciclovir impurity profiling, quality control, and stability-indicating method validation. Neither penciclovir (which is an active pharmaceutical ingredient, not a famciclovir impurity) nor 6-deoxyacyclovir (an acyclovir-related impurity) fulfills this specific pharmacopeial role. Procurement of 6-deoxypenciclovir from a certified reference material supplier is required for laboratories operating under cGMP or conducting famciclovir drug product release testing.

USP reference standard Pharmaceutical impurity Analytical quality control Regulatory compliance

Validated Application Scenarios for 6-Deoxypenciclovir (104227-86-3) Based on Quantitative Differentiation Evidence


Synthesis of Novel Aldehyde Oxidase-Dependent Prodrugs of Penciclovir

6-Deoxypenciclovir is the essential scaffold for generating prodrugs that rely on aldehyde oxidase (AO) for metabolic activation to penciclovir. As demonstrated by Rashidi et al. [1], 6-deoxypenciclovir is efficiently oxidized by human, guinea pig, and rat liver AO to yield penciclovir, whereas 6-deoxyacyclovir is processed exclusively by xanthine oxidase. Medicinal chemistry programs aimed at optimizing oral penciclovir delivery via the AO pathway must use 6-deoxypenciclovir as the starting material; substitution with penciclovir (6-oxo) or 6-deoxyacyclovir (XO substrate) yields prodrugs with incorrect metabolic activation profiles.

Pharmacokinetic Evaluation of the 6-Deoxy Moiety in Oral Absorption Studies

Researchers investigating the fundamental contribution of the 6-deoxy substitution to oral nucleoside analog absorption require 6-deoxypenciclovir as a standalone comparator. Hodge et al. [2] established that 6-deoxypenciclovir (BRL 42359) delivers 9% oral bioavailability of penciclovir in rats—a 6-fold increase over penciclovir itself (1.5%). This data position 6-deoxypenciclovir as the critical control compound for structure-activity relationship studies examining how incremental chemical modifications (e.g., esterification, carbonation) augment oral absorption beyond the baseline 6-deoxy effect.

Synthesis and In Vivo Evaluation of Amino Acid Ester Prodrugs

6-Deoxypenciclovir is the requisite precursor for synthesizing amino acid ester prodrugs of penciclovir. Kim et al. [3][4] demonstrated that compounds such as 6-deoxypenciclovir O-L-valinate (13) and compound 4 achieve urinary recovery of penciclovir comparable to or exceeding that of famciclovir, with compound 4 showing 100% survival in HSV-1-infected mice versus 80% for famciclovir. Procurement of 6-deoxypenciclovir is mandatory for laboratories pursuing this specific prodrug class.

Pharmaceutical Quality Control and Impurity Profiling of Famciclovir Drug Products

6-Deoxypenciclovir is designated as Famciclovir USP Related Compound A and serves as a certified reference standard for famciclovir impurity analysis. Quality control laboratories performing HPLC, UPLC, or LC-MS/MS assays for famciclovir drug substance or finished product release must use authenticated 6-deoxypenciclovir to prepare system suitability solutions, identify impurity peaks, and validate analytical methods per USP monograph requirements. No other compound—including penciclovir or 6-deoxyacyclovir—can substitute for this regulatory purpose.

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